ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the benzothiophene family. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with acetylamino, dibromo, hydroxy, and carboxylate groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The acetylamino group is introduced by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine.
Hydroxylation: The hydroxyl group at the 7 position is introduced through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or a hydroxylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium thiolate (KSR)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzothiophene derivatives
Scientific Research Applications
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various biological processes. For example, the acetylamino group may facilitate binding to enzyme active sites, while the dibromo and hydroxy groups may enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 2-(acetylamino)-4,6-dichloro-7-hydroxy-1-benzothiophene-3-carboxylate: Similar structure but with chlorine atoms instead of bromine, which may affect its reactivity and biological activity.
Ethyl 2-(acetylamino)-4,6-difluoro-7-hydroxy-1-benzothiophene-3-carboxylate: Fluorine substitution may enhance the compound’s stability and lipophilicity.
Ethyl 2-(acetylamino)-4,6-diiodo-7-hydroxy-1-benzothiophene-3-carboxylate: Iodine substitution may increase the compound’s molecular weight and alter its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-acetamido-4,6-dibromo-7-hydroxy-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO4S/c1-3-20-13(19)9-8-6(14)4-7(15)10(18)11(8)21-12(9)16-5(2)17/h4,18H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWNKJAGMRHATC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(=CC(=C2O)Br)Br)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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